molecular formula C7H2BrClFN B3026804 4-Bromo-2-chloro-5-fluorobenzonitrile CAS No. 1126779-33-6

4-Bromo-2-chloro-5-fluorobenzonitrile

Cat. No.: B3026804
CAS No.: 1126779-33-6
M. Wt: 234.45
InChI Key: QRVZOLCBNJYMJK-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN. It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring.

Mechanism of Action

Target of Action

It’s known that halogenated benzonitriles often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The compound’s mode of action involves interactions with its targets, leading to changes in their function. For instance, it can undergo nucleophilic aromatic substitution reactions . The bromide and fluoride substituents display different reactivities, enabling selective substitution reactions .

Biochemical Pathways

The compound can participate in various biochemical pathways, including palladium-catalyzed Suzuki coupling with boronic acid derivatives to form corresponding biaryls . This reaction is a key step in many synthetic pathways, leading to the production of complex organic compounds.

Pharmacokinetics

Its molecular weight (182017) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways it influences. For example, in the case of Suzuki coupling, the compound contributes to the formation of biaryl structures, which are common motifs in many biologically active compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the Suzuki coupling reaction typically requires a palladium catalyst and a base . Additionally, the compound’s reactivity may be influenced by the polarity and pH of the environment .

Preparation Methods

The synthesis of 4-Bromo-2-chloro-5-fluorobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 3-fluorobenzonitrile using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) followed by chlorination . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the halogenation process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

4-Bromo-2-chloro-5-fluorobenzonitrile undergoes various types of chemical reactions, including nucleophilic aromatic substitution, palladium-catalyzed coupling reactions, and cyclization reactions. Common reagents used in these reactions include palladium catalysts, boronic acids, and ketone oxime anions . Major products formed from these reactions include biaryl compounds and aryloxime adducts .

Scientific Research Applications

4-Bromo-2-chloro-5-fluorobenzonitrile is utilized in several scientific research applications. It serves as a precursor for the synthesis of thermally activated delayed fluorescence (TADF) dyes used in organic light-emitting diodes (OLEDs). Additionally, it is employed in the synthesis of heterocycles and liquid crystals, which have applications in pharmaceuticals and electronic materials . The compound’s unique reactivity also makes it valuable in drug discovery and the development of anti-tumor and anti-inflammatory agents .

Comparison with Similar Compounds

4-Bromo-2-chloro-5-fluorobenzonitrile can be compared with other similar compounds such as 5-Chloro-2-fluorobenzonitrile, 5-Bromo-2-fluorobenzonitrile, and 1-Bromo-2-chloro-4-fluorobenzene These compounds share similar structural features but differ in the positioning and types of halogen atoms attached to the benzene ring

Properties

IUPAC Name

4-bromo-2-chloro-5-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFN/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVZOLCBNJYMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693216
Record name 4-Bromo-2-chloro-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126779-33-6
Record name 4-Bromo-2-chloro-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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